

# Spectroscopic Profile of 7-bromo-N-methylquinoxalin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 7-bromo-N-methylquinoxalin-2-amine

Cat. No.: B12106989

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **7-bromo-N-methylquinoxalin-2-amine**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. The guide includes tabulated summaries of predicted and representative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **7-bromo-N-methylquinoxalin-2-amine**. This data is a combination of predicted values based on structurally similar compounds and typical spectroscopic ranges for the functional groups present.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (δ, ppm)	Multiplicity
~7.8-8.0	d
~7.6-7.8	dd
~7.5-7.7	d
~7.3-7.5	s
~4.9-5.1	br s
~3.0-3.2	d

Predicted chemical shifts are based on data from analogous quinoxaline and bromoaniline derivatives. Actual values may vary depending on the solvent and experimental conditions.

## Table 2: Mass Spectrometry (MS) Data

Technique	Ionization Mode	m/z (Predicted)	Assignment
Electrospray Ionization (ESI)	Positive	239.0 / 241.0	[M+H] <sup>+</sup> (Isotopic pattern for Br)
261.0 / 263.0	[M+Na] <sup>+</sup> (Isotopic pattern for Br)		

The molecular weight of **7-bromo-N-methylquinoxalin-2-amine** (C<sub>9</sub>H<sub>8</sub>BrN<sub>3</sub>) is approximately 238.09 g/mol . The predicted m/z values account for the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br).

## Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350-3310	Medium, Sharp	N-H Stretch (Secondary Amine)
~3050-3000	Medium	Aromatic C-H Stretch
~2950-2850	Weak-Medium	Aliphatic C-H Stretch (N-CH <sub>3</sub> )
~1620-1580	Strong	C=N Stretch (Quinoxaline Ring)
~1550-1450	Strong	Aromatic C=C Stretch
~1335-1250	Strong	Aromatic C-N Stretch
~850-800	Strong	C-H Out-of-plane Bending (Aromatic)
~600-500	Medium-Strong	C-Br Stretch

This data is based on typical IR absorption frequencies for aromatic secondary amines and bromo-substituted aromatic compounds.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **7-bromo-N-methylquinoxalin-2-amine**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0 to 160 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or more, as  $^{13}\text{C}$  has low natural abundance).
- Temperature: 298 K.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.

Sample Preparation:

- Prepare a dilute solution of **7-bromo-N-methylquinoxalin-2-amine** (approximately 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- The solvent should be of high purity (LC-MS grade).
- A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive (to observe  $[\text{M}+\text{H}]^+$  and  $[\text{M}+\text{Na}]^+$ ).
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas ( $\text{N}_2$ ) Flow: 5-10 L/min.
- Drying Gas ( $\text{N}_2$ ) Temperature: 300-350  $^\circ\text{C}$ .
- Mass Range:  $m/z$  50-500.
- Fragmentor Voltage: 70-120 V (can be varied to induce fragmentation for MS/MS studies).

#### Data Analysis:

- Identify the molecular ion peak ( $[M+H]^+$ ). The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da) should be observed.
- Identify other adducts, such as the sodium adduct ( $[M+Na]^+$ ).
- If MS/MS was performed, analyze the fragmentation pattern to confirm the structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

#### Sample Preparation (KBr Pellet Method):

- Thoroughly dry a small amount (1-2 mg) of **7-bromo-N-methylquinoxalin-2-amine** and approximately 100-200 mg of spectroscopic grade potassium bromide (KBr).
- Grind the sample and KBr together in an agate mortar and pestle to a very fine, homogenous powder.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

#### FTIR Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

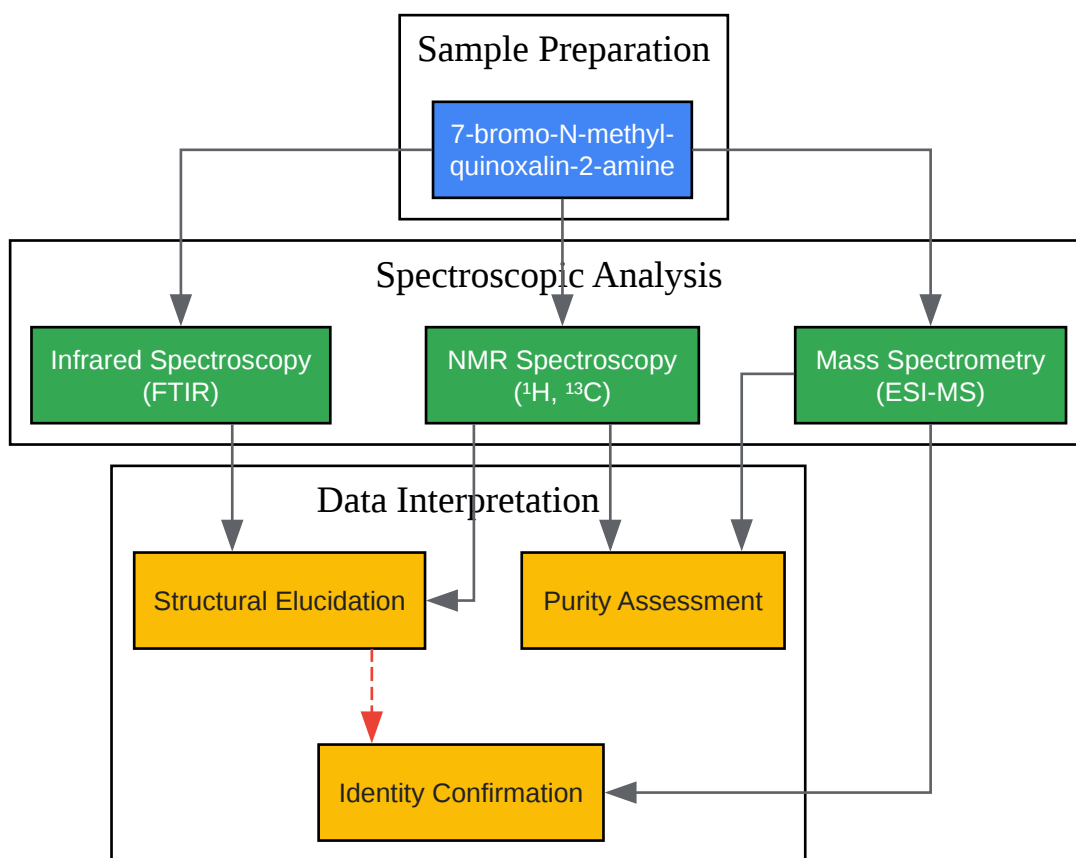
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (N-H, C-H, C=N, C=C, C-N, C-Br).
- Compare the obtained spectrum with reference spectra of similar compounds if available.

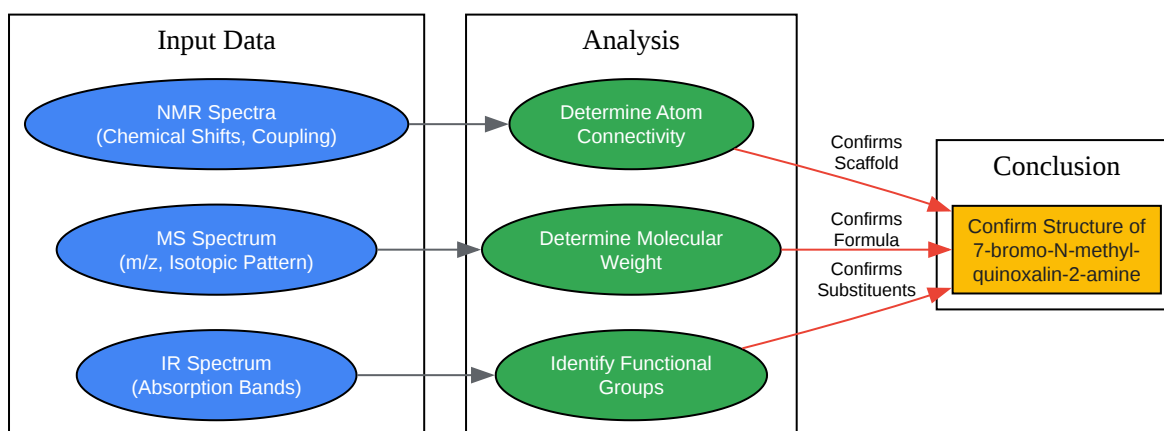
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **7-bromo-N-methylquinoxalin-2-amine**.



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Caption: Experimental workflow for the spectroscopic characterization of **7-bromo-N-methylquinoxalin-2-amine**.



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Caption: Logical relationship of spectroscopic data analysis for structural confirmation.

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